molecular formula C18H15BrClN3OS B4941890 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 5871-66-9

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B4941890
CAS No.: 5871-66-9
M. Wt: 436.8 g/mol
InChI Key: NHSJJEDHKBVWTB-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with thiourea and aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of bromine, chlorine, and sulfur atoms. Similar compounds include:

  • 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxopyrimidine-5-carboxamide
  • 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxopyrimidine-5-carboxamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJJEDHKBVWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386845
Record name F1011-1864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5871-66-9
Record name F1011-1864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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